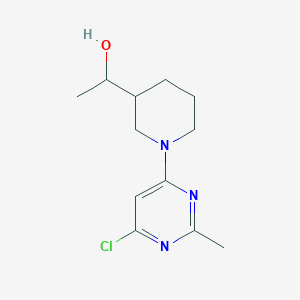

1-(1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-yl)ethan-1-ol

Description

Properties

IUPAC Name |

1-[1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-3-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClN3O/c1-8(17)10-4-3-5-16(7-10)12-6-11(13)14-9(2)15-12/h6,8,10,17H,3-5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUERYJMXCFSQBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)N2CCCC(C2)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-yl)ethan-1-ol, also known by its CAS number 2098079-76-4, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The compound can be synthesized through the reaction of 6-chloro-2-methylpyrimidine with piperidin-3-ol. The reaction typically occurs in the presence of a base and a solvent such as ethanol or methanol, under reflux conditions to ensure complete conversion of the reactants to the desired product.

Chemical Formula : C10H14ClN3O

Molecular Weight : 227.69 g/mol

IUPAC Name : 1-(6-chloro-2-methylpyrimidin-4-yl)piperidin-3-ol

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, pyrimidine derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| Compound A | S. aureus | 0.0039 |

| Compound B | E. coli | 0.025 |

The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized to involve the inhibition of specific enzymes or receptors that are crucial for microbial growth or survival. The presence of halogen substituents is believed to enhance bioactivity by affecting the electronic properties of the molecule.

Study on Antimicrobial Efficacy

In a study published in MDPI, various pyrimidine derivatives were tested for their antibacterial properties. The results indicated that compounds with similar structures to this compound displayed potent activity against both Gram-positive and Gram-negative bacteria. Notably, structural modifications influenced the degree of activity, highlighting the importance of specific functional groups in enhancing antimicrobial efficacy .

Cancer Research Implications

Another area of interest is the potential application of this compound in oncology. Similar piperidine derivatives have been investigated for their ability to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms in cancer cells. In vitro tests showed that certain derivatives could significantly reduce cell viability in breast cancer cell lines, suggesting a possible therapeutic role for structurally related compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Compound A : 1-(1-(2-Aminophenyl)piperidin-3-yl)ethan-1-ol (CAS: 2097980-14-6)

- Structure: Substituted with a 2-aminophenyl group instead of pyrimidine.

- Molecular Weight : 220.31 g/mol (vs. ~280–300 g/mol estimated for the target compound).

- The primary amine on the phenyl group may enhance solubility in acidic conditions but could increase metabolic oxidation risks.

Compound B : 1-(6-Ethoxy-2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylamine hydrochloride

- Structure: Ethoxy and methylsulfanyl substituents on the pyrimidine; piperidine 3-position features an amine instead of ethanol.

- Key Differences : The ethoxy group is electron-donating, contrasting with the electron-withdrawing chloro group in the target compound. The hydrochloride salt improves aqueous solubility, while the amine may facilitate stronger hydrogen bonding in biological targets .

Compound C : Benproperine Metabolites (e.g., Compounds 2–5 from )

- Structure: Piperidinol derivatives with phenoxyethyl and glucuronide groups.

- Key Differences: These metabolites lack pyrimidine rings and are inactive, highlighting the critical role of aromatic heterocycles (e.g., pyrimidine) in bioactivity. The ethanol group in the target compound may offer metabolic stability compared to glucuronidated derivatives .

Compound D : 1-(4-(Piperidin-3-yl)phenyl)ethan-1-ol hydrochloride

- Structure : Piperidine linked to a phenyl ring instead of pyrimidine.

- Key Differences : The phenyl group’s simplicity reduces steric hindrance but limits π-π interactions compared to pyrimidine. The hydrochloride salt enhances solubility, a property the target compound may lack in its free base form .

Data Table: Key Properties of Comparable Compounds

Impact of Structural Variations

Electron-withdrawing chloro groups may enhance reactivity in nucleophilic aromatic substitution, a trait absent in ethoxy or methylsulfanyl analogs .

Piperidine Modifications: The ethanol group at the 3-position (target compound) provides a polar terminus for hydrogen bonding, contrasting with the amine in Compound B (stronger basicity) or glucuronides in Compound C (enhanced hydrophilicity) .

The absence of labile groups (e.g., glucuronides) in the target compound may reduce first-pass metabolism, improving oral bioavailability compared to Compound C .

Preparation Methods

Palladium-Catalyzed Cross-Coupling and Microwave-Assisted Cyclization

A common approach involves palladium-catalyzed coupling reactions to assemble substituted pyrimidine derivatives, followed by microwave-assisted cyclization or substitution steps to introduce the piperidine and ethan-1-ol functionalities.

- Reaction Conditions :

- Pd(PPh3)4 catalyst or Pd tetrakis (0.01–0.02 mmol) used.

- Base: Potassium phosphate or potassium carbonate aqueous solution.

- Solvents: DMF, NMP (N-methylpyrrolidone), or mixtures with water.

- Microwave irradiation at elevated temperatures (110°C to 200°C) for short reaction times (15 min to 1 h).

- Purification :

- Solid-phase extraction cartridges (SCX) followed by silica gel column chromatography using DCM/MeOH gradients.

- Final products obtained as off-white solids with purities around 85–90% by LCMS.

This method allows efficient substitution on the pyrimidine ring and piperidine nitrogen, enabling the introduction of the ethan-1-ol group via nucleophilic substitution or reductive amination steps.

Use of Halogenated Pyrimidine Precursors

Starting materials often include 4-chloro-6-substituted-pyrimidines, which are selectively substituted at the 4-position by piperidinyl groups under nucleophilic aromatic substitution conditions:

- Typical Conditions :

- Heating in polar aprotic solvents (NMP, DMF).

- Use of bases such as DIPEA (N,N-Diisopropylethylamine).

- Microwave-assisted heating to accelerate reaction rates.

- Advantages :

- High regioselectivity for substitution at the 4-chloro position.

- Avoidance of harsh conditions or multiple protection/deprotection steps.

This strategy efficiently produces the piperidinyl-pyrimidine intermediate needed for further elaboration to the ethan-1-ol derivative.

Representative Data Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Pd-catalyzed coupling | Pd(PPh3)4, K3PO4, DMF, 110°C, microwave, 1 h | 40–50 | Coupling of boronic acid with chloro-pyrimidine |

| 2 | Nucleophilic substitution | Piperidine derivative, NMP, DIPEA, 200°C, microwave, 15 min | 43 | Substitution of 4-chloro with piperidine moiety |

| 3 | Reductive amination | Paraformaldehyde, NaBH(OAc)3, THF/EtOH, 65°C, 16 h | 70–85 | Introduction of ethan-1-ol group on piperidine nitrogen |

| 4 | Purification | SCX cartridge, silica gel chromatography (DCM/MeOH) | — | Achieves ~88–90% purity by LCMS |

Research Findings and Optimization Notes

- Microwave-assisted reactions significantly reduce reaction times and improve yields compared to conventional heating.

- The use of potassium phosphate or carbonate bases in aqueous-organic media facilitates palladium-catalyzed cross-coupling with good selectivity.

- Reductive amination conditions are mild and compatible with sensitive pyrimidine rings.

- Purification using strong cation exchange (SCX) cartridges followed by silica gel chromatography ensures high purity of the final compound.

- Avoidance of hazardous oxidants and tungsten-based catalysts is noted in related pyrimidine syntheses, favoring safer, more scalable processes.

Q & A

Q. What are the recommended synthetic routes for 1-(1-(6-Chloro-2-methylpyrimidin-4-yl)piperidin-3-yl)ethan-1-ol, and what key reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and cyclization. A common approach is:

- Step 1 : Formation of the pyrimidine core via a Biginelli-like reaction using urea/thiourea, aldehydes, and β-keto esters under acidic conditions .

- Step 2 : Introduction of the piperidine moiety through nucleophilic substitution between 6-chloro-2-methylpyrimidin-4-amine and a substituted piperidine derivative.

- Step 3 : Hydroxyl group installation via controlled reduction or oxidation, depending on precursor availability.

Q. Critical conditions :

- Use of catalysts like p-toluenesulfonic acid (for cyclization) .

- Temperature control (e.g., 80–100°C for substitution reactions) to minimize side products .

- Chiral resolution techniques (e.g., chiral HPLC) to ensure enantiomeric purity .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

Key methods include:

- NMR Spectroscopy : H and C NMR to confirm the piperidine-pyrimidine linkage and hydroxyl group position .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., CHClNO) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemical ambiguities in the piperidine ring .

- HPLC-Purity Analysis : Reverse-phase C18 columns with UV detection at 254 nm ensure >95% purity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Based on structurally similar piperidine derivatives:

- PPE : Gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile intermediates .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- First Aid : Immediate flushing with water for eye/skin exposure; seek medical evaluation for persistent symptoms .

Advanced Research Questions

Q. How can researchers investigate the compound’s interactions with neurological receptors, and what contradictory data might arise?

Methodology :

Q. Data Contradictions :

Q. What strategies resolve discrepancies in reported biological activity data for structurally similar piperidine-pyrimidine hybrids?

Approaches :

Q. Example Findings :

| Substituent | Receptor Target | IC (nM) | Source |

|---|---|---|---|

| 6-Cl, 2-CH | D | 45 ± 3 | |

| 6-Br, 2-CH | D | 12 ± 1 |

Chlorine substitution shows lower potency than bromine, highlighting electronic effects on binding .

Q. How can enantiomeric purity be optimized during synthesis, and what analytical methods validate it?

Optimization Strategies :

- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in palladium-catalyzed coupling reactions .

- Kinetic Resolution : Employ lipases or esterases to selectively hydrolyze one enantiomer .

Q. Validation Methods :

- Chiral HPLC : Compare retention times against racemic mixtures .

- Optical Rotation : Measure values (e.g., +15° for the R-enantiomer) .

Q. What experimental designs assess metabolic stability in preclinical models?

Key Protocols :

- Liver Microsome Assays : Incubate the compound with rat/human liver microsomes and quantify parent compound degradation via LC-MS/MS .

- CYP450 Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates .

- In Vivo Pharmacokinetics : Monitor plasma half-life () and clearance rates in rodent models .

Q. How do structural modifications impact the compound’s solubility and bioavailability?

Modification Effects :

Q. Testing Methods :

- Shake-Flask Solubility : Measure equilibrium solubility in PBS (pH 7.4) .

- Caco-2 Cell Assays : Predict intestinal absorption efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.